PA 452 -

PA 452

Catalog Number: EVT-278253
CAS Number:
Molecular Formula: C26H37N3O3
Molecular Weight: 439.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PA-452 is an RXR antagonist.
Source and Classification

PA 452 is classified as a synthetic organic compound primarily used in biochemical research. It serves as a tool for studying the retinoic X receptor signaling pathway, which is implicated in various physiological processes and diseases, including cancer. The compound has been studied for its potential applications in cancer therapy, particularly in inhibiting cell proliferation and inducing apoptosis in breast cancer cell lines .

Synthesis Analysis

Methods and Technical Details

The synthesis of PA 452 involves several chemical reactions that typically include the coupling of various organic precursors. While specific synthetic routes may vary, common methods include:

  • Condensation Reactions: These are used to form key structural components of the molecule.
  • Functional Group Modifications: These are employed to introduce necessary functional groups that confer biological activity.
Molecular Structure Analysis

Structure and Data

The molecular structure of PA 452 can be represented as follows:

  • Molecular Formula: C26H37N3O3\text{C}_{26}\text{H}_{37}\text{N}_{3}\text{O}_{3}
  • Molecular Weight: 439.59 g/mol
  • Structural Features: The structure includes multiple aromatic rings and functional groups that enable its interaction with the retinoic X receptor.

Visual representations of PA 452's molecular structure can be obtained from chemical databases or through computational modeling software that visualizes molecular geometry.

Chemical Reactions Analysis

Reactions and Technical Details

PA 452 undergoes various chemical reactions, primarily related to its function as an RXR antagonist. Key reactions include:

  • Binding Interactions: PA 452 binds to the retinoic X receptor, disrupting its normal function and leading to altered gene expression.
  • Cellular Reactions: In biological systems, PA 452 has been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines, including MCF-7 breast cancer cells .

The technical details of these reactions often involve kinetic studies and binding affinity measurements, which are crucial for understanding the efficacy of PA 452 as an antagonist.

Mechanism of Action

Process and Data

The mechanism of action for PA 452 primarily involves its antagonistic effect on the retinoic X receptor. Upon binding to this receptor:

  1. Dissociation of RXR Tetramers: PA 452 triggers the dissociation of RXR tetramers, which are essential for receptor function.
  2. Inhibition of Gene Transcription: This dissociation leads to a decrease in transcriptional activity associated with genes regulated by retinoic acid signaling pathways.
  3. Induction of Apoptosis: In cancer cells, this mechanism contributes to reduced cell survival and increased apoptosis rates .

Quantitative data regarding binding affinities (pA2 = 7.11) supports its classification as a potent RXR antagonist .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as density, boiling point, or melting point are not readily available for PA 452, general characteristics include:

  • Solubility: Typically soluble in organic solvents; solubility in water may vary.
  • Stability: Stability under standard laboratory conditions is generally expected but should be confirmed through empirical testing.

Further analysis may involve spectroscopic techniques such as nuclear magnetic resonance or mass spectrometry to characterize these properties more precisely.

Applications

Scientific Uses

PA 452 has several applications in scientific research:

  • Cancer Research: Its role as an RXR antagonist makes it valuable in studies aimed at understanding cancer biology and developing new therapeutic strategies.
  • Immunology Studies: By inhibiting retinoic acid signaling pathways, PA 452 can help elucidate mechanisms involved in T cell differentiation and immune responses.
  • Drug Development: The compound serves as a lead compound for developing new drugs targeting retinoic X receptors in various diseases.
Mechanisms of Action and Pharmacological Implications

Molecular Interaction Dynamics with Retinoid X Receptors (RXRs)

PA 452 (2-[[3-(Hexyloxy)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl]methylamino]-5-pyrimidinecarboxylic acid) functions as a selective retinoid X receptor (RXR) antagonist. It binds the ligand-binding domain (LBD) of RXR subtypes (α, β, γ) with high specificity, competitively inhibiting agonist binding. The compound exhibits a pA₂ value of 7.11, indicating potent antagonistic activity [6] [8]. Structural analyses reveal that PA 452 induces conformational changes in the RXR LBD, disrupting co-activator recruitment and stabilizing interactions with co-repressor complexes. This interference blocks RXR-dependent transcriptional activity, distinguishing it from pan-RXR antagonists through its unique pyrimidinecarboxylic acid moiety [8].

RXR Tetramer Dissociation Pathways and Transcriptional Regulation

A defining action of PA 452 is its induction of RXR tetramer dissociation. RXRs naturally form tetrameric complexes in the absence of ligands, which maintain transcriptional repression. PA 452 binding destabilizes these tetramers, promoting their dissociation into monomers/dimers. This structural shift exposes nuclear receptor interaction surfaces, paradoxically enabling the formation of transcriptionally active RXR heterodimers with partners like PPARγ or RAR. However, PA 452 concurrently blocks the transcriptional activity of these heterodimers by preventing agonist-induced conformational activation [8]. In normal human urothelial (NHU) cells, PA 452 (0.01–1 µM) inhibits RXR-mediated pathways, including Troglitazone-induced CK13 expression, confirming its functional disruption of RXR-dependent gene regulation [1] [2].

Downstream Effects on Apoptotic Signaling in Cancer Cell Lines

PA 452 exerts pro-apoptotic and anti-proliferative effects in cancer models. In MCF-7 breast cancer cells, it attenuates proliferation and induces caspase-mediated apoptosis by suppressing anti-apoptotic genes regulated by RXR heterodimers [6] [8]. Similarly, in retinoic acid (RA)-resistant colon cancer cells (HCT-116, WiDr, SW620), PA 452 inhibits RXRα-dependent degradation of β-catenin—a key oncoprotein. By antagonizing RXR, PA 452 blocks retinol-induced ubiquitination and proteasomal degradation of β-catenin, thereby stabilizing this proliferative signal [2]. This mechanism is validated through RXRα siRNA experiments, which mimic PA 452’s effect on β-catenin accumulation [2].

Modulation of Immune Response Pathways via RXR Antagonism

PA 452 significantly modulates immune responses by altering T-cell differentiation. It inhibits retinoic acid (RA)-driven development of T-helper (Th) cells into Th1/Th2 subsets. By antagonizing RXR in immune cells, PA 452 disrupts RA-RXR heterodimer signaling, which is essential for Th1/Th2 lineage commitment. This action shifts immune tolerance pathways and reduces inflammatory cytokine production [1] [2]. Additionally, PA 452 influences innate immunity by suppressing RXR-mediated phagocytosis and NK-cell activity in ex vivo models, positioning it as a tool to study immunometabolic cross-talk [4].

In Vitro and In Vivo Model Systems for Efficacy Validation

The efficacy of PA 452 has been validated across diverse models:

  • In vitro systems:
  • Human cancer cell lines (MCF-7, NHU, HCT-116) treated with 0.01–1 µM PA 452 show RXR antagonism via reduced CK13 expression (NHU) and β-catenin stabilization (HCT-116) [1] [2].
  • Reporter assays (TOPFlash) confirm PA 452’s inhibition of β-catenin/TCF transcription in colon cancer models [2].
  • In vivo systems:
  • Xenograft studies using RKO colorectal cancer cells demonstrate that PA 452 overexpression (via miR-452-5p induction) accelerates tumor growth, indirectly validating RXR pathway involvement [7] [9].
  • Hepatocyte-like cell engraftment models reveal PA 452’s role in metabolic signaling, though direct tumor suppression data remain limited [8].

Table 1: Key Physicochemical and Biological Properties of PA 452

PropertyValueSource
CAS Number457657-34-0 [1] [8]
Molecular FormulaC₂₆H₃₇N₃O₃ [1] [6]
Molecular Weight439.59 g/mol [1] [8]
Solubility100 mM in DMSO; 10 mM in ethanol [6] [8]
Biological ActivityRXR antagonist (pA₂ = 7.11) [6] [8]
Key Functional EffectDissociates RXR tetramers [8]

Table 2: Pathway-Specific Effects of PA 452 in Experimental Models

PathwayEffect of PA 452Model System
RXR-RAR heterodimerInhibits transactivationNHU cells, MCF-7
β-catenin degradationBlocks retinol-induced ubiquitinationHCT-116 colon cells
Th1/Th2 differentiationSuppresses RA-driven commitmentT-cell assays
Apoptosis inductionActivates caspase-3/7MCF-7 breast cancer

Properties

Product Name

PA 452

IUPAC Name

2-[(3-hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid

Molecular Formula

C26H37N3O3

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C26H37N3O3/c1-7-8-9-10-13-32-22-15-20-19(25(2,3)11-12-26(20,4)5)14-21(22)29(6)24-27-16-18(17-28-24)23(30)31/h14-17H,7-13H2,1-6H3,(H,30,31)

InChI Key

JJUUTJCZMGZJDZ-UHFFFAOYSA-N

SMILES

CCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N(C)C3=NC=C(C=N3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PA-452; PA 452; PA452;

Canonical SMILES

CCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N(C)C3=NC=C(C=N3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.